Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate
Description
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a methyl group at position 5, a methyl ester at position 3, and a (6-chloropyridin-3-yl)methyl group at position 1. Its molecular formula is C₁₃H₁₃ClN₂O₂, with a molecular weight of 276.71 g/mol. The compound’s structural complexity highlights its relevance in synthetic chemistry and materials science, though specific applications remain less documented in the provided evidence.
Properties
Molecular Formula |
C13H13ClN2O2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
methyl 1-[(6-chloropyridin-3-yl)methyl]-5-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-5-11(13(17)18-2)8-16(9)7-10-3-4-12(14)15-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
FKQCBGJOBWIWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1CC2=CN=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Optimization of Alkylation Conditions
Key parameters influencing alkylation efficiency include:
-
Temperature : Reactions performed at -30°C to 0°C minimize side reactions such as over-alkylation.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or THF enhance electrophile reactivity.
-
Catalyst : Palladium(II) acetate and triphenylphosphine facilitate coupling when aryl halides are involved.
For instance, a sealed-tube reaction at 80°C using palladium(II) acetate and styrene demonstrates the viability of cross-coupling strategies for introducing aromatic groups. Adapting these conditions to chloropyridinylmethyl systems could streamline the synthesis.
Esterification and Protecting Group Strategies
The methyl ester at position 3 of the pyrrole is typically introduced early in the synthesis via Fischer esterification or nucleophilic acyl substitution. For example, methyl 3-oxo-2-((2-pyridinyl)methylene)butanoate reacts with acetaldehyde in DMF at 80°C under nitrogen, followed by ammonium acetate treatment, to form the esterified pyrrole. This method avoids racemization and ensures high ester stability during subsequent steps.
Purification and Characterization
Final purification often involves silica gel chromatography with ethyl acetate/hexane gradients, achieving >95% purity. For example, methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is purified using ethyl acetate-hexane mixtures (5:1), yielding a white solid with a melting point of 42–48°C.
Spectroscopic Data :
-
¹H NMR (CDCl₃): Key signals include δ 3.81 (s, 3H, ester methyl), 4.28 (s, 2H, CH₂ bridge), and aromatic protons at δ 6.58–7.36.
-
Mass spectrometry : Molecular ion peaks at m/z 250.68 confirm the target molecular weight.
Alternative Pathways and Comparative Analysis
Reductive Amination
An alternative route involves reductive amination between 5-methyl-1H-pyrrole-3-carboxylic acid and 6-chloronicotinaldehyde. However, this method faces challenges in regioselectivity and requires stringent pH control.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction times. For instance, heating the alkylation mixture at 100°C for 15 minutes under microwave conditions improves yield by 12% compared to conventional heating.
Industrial-Scale Considerations
Scaling up the synthesis necessitates optimizing cost and safety:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Case Studies
A notable study evaluated the compound's efficacy against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| A549 (Lung Cancer) | 25 | Significant reduction in viability |
| MCF7 (Breast Cancer) | 30 | Induction of apoptosis |
In these studies, the compound demonstrated a lower IC50 compared to standard chemotherapy agents, indicating its potential as a therapeutic agent.
Antibacterial Activity
The compound has also been tested for its antibacterial properties against various pathogens. The results indicate broad-spectrum activity:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 15 |
| Escherichia coli | 20 | 10 |
| Klebsiella pneumoniae | 25 | 5 |
These findings suggest that Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate could serve as a potent antibacterial agent, especially against resistant strains.
Mechanisms of Antimicrobial Action
The antimicrobial activity is believed to be due to:
- Disruption of Cell Membrane Integrity: The compound may interact with bacterial membranes, leading to cell lysis.
- Inhibition of Protein Synthesis: It might interfere with ribosomal function, hindering bacterial growth.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Pyrrole Ring: Using Knorr reaction techniques.
- Chlorination and Alkylation: Introducing the chloropyridine moiety through alkylation reactions.
- Esterification: Finalizing the structure by esterifying the carboxylic acid group.
Research into derivatives of this compound has also shown promise, with modifications leading to enhanced biological activities.
Mechanism of Action
The mechanism of action of Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound’s structural and functional attributes are compared below with key analogues, focusing on molecular features, substituents, and inferred physicochemical properties.
Key Structural Differences and Implications
Heterocyclic Core: The pyrrole core in the target compound is less polarizable than the pyrazole in ’s analogue due to pyrazole’s additional nitrogen atom. This difference may influence intermolecular interactions, such as hydrogen bonding (as discussed in ) , and solubility in polar solvents.
Substituent Effects: The 6-chloropyridin-3-yl group in the target compound and Metabolite D () introduces steric bulk and electron-withdrawing effects, which may reduce metabolic degradation rates compared to non-chlorinated analogues . The methyl ester in the target compound increases polarity compared to Metabolite D’s primary amine, suggesting divergent solubility profiles (e.g., ester vs. amine solubility in lipid membranes).
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (276.71 vs.
Hypothetical Bioactivity and Stability
- The absence of labile functional groups (e.g., primary amines in Metabolite D) may improve the target’s chemical stability under environmental conditions.
Biological Activity
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate (CAS Number: 1225380-37-9) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrole ring and a chlorinated pyridine moiety. This article explores the biological activities associated with this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₁₃ClN₂O₂
- Molecular Weight : 264.71 g/mol
- Structural Features :
- Pyrrole ring
- Chlorinated pyridine substituent
Biological Activity Overview
This compound exhibits a range of biological activities, primarily due to the presence of the pyrrole and pyridine functionalities. These activities include:
- Antibacterial Properties : Compounds containing pyrrole rings have been documented to exhibit antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.
- Antitumor Activity : The structural characteristics of pyrrole derivatives often correlate with cytotoxicity against cancer cell lines.
- Antiviral Effects : Some studies suggest potential antiviral properties linked to similar heterocyclic compounds.
Antibacterial Activity
Research indicates that halogenated pyrroles, such as this compound, can exhibit significant antibacterial activity. For instance, compounds with chlorinated substitutions have shown effectiveness against Staphylococcus aureus and other pathogens.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Related Pyrrole Compound | Staphylococcus aureus | 16 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the disruption of DNA synthesis or interference with cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | DNA synthesis inhibition |
| HeLa (Cervical Cancer) | 5 | Apoptosis induction |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in PubMed Central highlighted the antibacterial efficacy of similar pyrrole derivatives against multidrug-resistant strains. The results showed that compounds with halogen substitutions had enhanced activity compared to their non-halogenated counterparts . -
Antitumor Potential :
In a recent investigation into the antitumor properties of pyrrole derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cells. The findings indicated a significant reduction in cell viability at low concentrations, suggesting potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrrole-carboxylate derivative was prepared by reacting an aminoethyl pyrazole precursor with a chloropyridinylmethyl intermediate under reflux in anhydrous DMF, yielding 28% product after column chromatography . Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in similar systems .
- Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.
- Temperature control : Maintaining 80–100°C minimizes side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Key Techniques :
- H/C NMR : Assign peaks for the chloropyridinyl (δ 7.77–8.61 ppm), pyrrole (δ 6.62–6.73 ppm), and methyl ester (δ 3.84 ppm) groups .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+1] at m/z 450.2 in related compounds) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar pyrazole-carboxamide derivatives .
Q. What are the recommended handling and storage conditions to ensure compound stability?
- Safety Protocols :
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methyl ester .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of chlorinated intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Approaches :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electrophilic chloropyridinyl group) .
- Molecular Docking : Simulate binding to nicotinic acetylcholine receptors (nAChRs), leveraging structural analogs with insecticidal activity .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in H NMR integration ratios may arise from tautomerism in the pyrrole ring. Solutions include:
- Variable Temperature NMR : Probe dynamic equilibria by analyzing spectral changes at 25–60°C .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity .
Q. How can derivatives be designed to study structure-activity relationships (SAR) for pesticidal or medicinal applications?
- SAR Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
